Bienvenue dans la boutique en ligne BenchChem!

(R)-1-(3-bromophenyl)ethanamine

Chiral resolution Enantiomeric purity Asymmetric synthesis

(R)-1-(3-Bromophenyl)ethanamine (CAS 176707-77-0), also designated as (R)-3-Bromo-α-methylbenzylamine, is a chiral primary amine of the α-methylbenzylamine class bearing a meta-bromine substituent on the aromatic ring. It is supplied commercially as a ChiPros®-grade product manufactured by BASF, with a specified chemical purity of ≥98.5% (GC) and enantiomeric excess of ≥98.0%.

Molecular Formula C8H10BrN
Molecular Weight 200.08 g/mol
CAS No. 176707-77-0
Cat. No. B068066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(3-bromophenyl)ethanamine
CAS176707-77-0
Molecular FormulaC8H10BrN
Molecular Weight200.08 g/mol
Structural Identifiers
SMILESCC(C1=CC(=CC=C1)Br)N
InChIInChI=1S/C8H10BrN/c1-6(10)7-3-2-4-8(9)5-7/h2-6H,10H2,1H3/t6-/m1/s1
InChIKeyLIBZHYLTOAGURM-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-1-(3-Bromophenyl)ethanamine (CAS 176707-77-0): Procurement-Ready Chiral Building Block Overview


(R)-1-(3-Bromophenyl)ethanamine (CAS 176707-77-0), also designated as (R)-3-Bromo-α-methylbenzylamine, is a chiral primary amine of the α-methylbenzylamine class bearing a meta-bromine substituent on the aromatic ring . It is supplied commercially as a ChiPros®-grade product manufactured by BASF, with a specified chemical purity of ≥98.5% (GC) and enantiomeric excess of ≥98.0% [1]. The compound is a liquid at ambient temperature (density 1.33 g/cm³, boiling point 96 °C at 4 mmHg) and requires storage under inert atmosphere at 2–8 °C . Its structural features—a stereogenic benzylic carbon and an aryl bromide handle—position it as a versatile intermediate for asymmetric synthesis and cross-coupling applications in medicinal chemistry and materials science.

Why (R)-1-(3-Bromophenyl)ethanamine Cannot Be Casually Substituted: The Meta-Bromo Chiral Amine Differentiation Problem


Although numerous chiral α-methylbenzylamine derivatives and brominated phenethylamine analogs are commercially available, substituting (R)-1-(3-bromophenyl)ethanamine with an alternative compound introduces risks across three interdependent molecular features that are not present simultaneously in any close analog: (i) the R absolute configuration at the stereogenic center, (ii) the meta-bromo substitution pattern on the aromatic ring that governs regioselectivity in cross-coupling reactions , and (iii) the primary amine functionality with a predicted pKa of 8.73 that dictates protonation state and salt-formation behavior . The para-bromo regioisomer (CAS 45791-36-4), the achiral 3-bromophenethylamine (CAS 58971-11-2), and the non-halogenated (R)-α-methylbenzylamine (CAS 3886-69-9) each lack at least one of these three essential attributes, meaning that interchange can alter reaction yields, enantiomeric outcomes, or downstream biological activity in ways that are not predictable without re-optimization.

(R)-1-(3-Bromophenyl)ethanamine: Quantitative Procurement Differentiation Evidence


Enantiomeric Excess: (R)-Enantiomer vs. Racemate – A ≥98% ee Procurement Threshold

The (R)-enantiomer (CAS 176707-77-0) is specified at ≥98.0% enantiomeric excess when sourced as the ChiPros® grade from BASF (distributed via Sigma-Aldrich, product 726974) [1]. In contrast, the racemic mixture 1-(3-bromophenyl)ethanamine (CAS 74877-08-0) carries no enantiomeric enrichment and is typically supplied at 96% chemical purity . This means the (R)-product delivers ≤1% of the undesired (S)-enantiomer, whereas the racemate contains a 50:50 mixture, rendering it unsuitable for any stereochemically sensitive application without additional resolution steps.

Chiral resolution Enantiomeric purity Asymmetric synthesis

Basicity Modulation: pKa Shift of ~1 Unit vs. Non-Halogenated (R)-α-Methylbenzylamine

The predicted pKa of (R)-1-(3-bromophenyl)ethanamine is 8.73±0.10 , reflecting the electron-withdrawing effect of the meta-bromine substituent. By comparison, (R)-(+)-α-methylbenzylamine (CAS 3886-69-9), the non-halogenated parent structure, has a reported pKa of approximately 9.8 [1]. This ~1.07-unit reduction in basicity means that at physiological or near-neutral pH, the brominated compound is significantly less protonated, impacting both its solubility in aqueous media and its reactivity in salt-formation or acid-base extraction protocols.

Amine basicity Salt formation pKa prediction

Regioisomeric Bromine Position: Meta vs. Para Substitution Divergent Reactivity in Cross-Coupling

(R)-1-(3-Bromophenyl)ethanamine carries the bromine at the meta position, which is explicitly documented as participating in copper(I) iodide-catalyzed Ullmann coupling reactions with N-H containing heteroarenes . The para-bromo regioisomer, (R)-1-(4-bromophenyl)ethylamine (CAS 45791-36-4), shares the same molecular formula and similar physical properties (bp 96°C/4mm for the meta isomer vs. comparable range for para), but the different bromine position alters the electronic environment of the aromatic ring and consequently the oxidative addition step in palladium- or copper-catalyzed cross-coupling reactions. Meta-substituted aryl bromides exhibit distinct reactivity profiles from para-substituted analogs in cobalt-catalyzed cross-coupling with carboxylic anhydrides, with reported yield variations of 30–79% depending on substitution pattern [1].

Ullmann coupling Aryl bromide regiochemistry Cross-coupling selectivity

ChiPros® Manufacturing Provenance: BASF-Produced vs. Generic Supply – Specification Consistency

The (R)-1-(3-bromophenyl)ethanamine marketed under the ChiPros® trademark (BASF SE) carries a dual specification of ≥99% chemical purity and ≥98% enantiomeric excess . Non-ChiPros® generic suppliers of the same CAS number list specifications as low as 95% purity (Enamine) or 97% standard purity (Bidepharm) with variable enantiomeric excess documentation [1]. The (S)-enantiomer (CAS 139305-96-7) is also available as a ChiPros® grade with identical purity specifications , meaning that for either enantiomer, the ChiPros® designation serves as a procurement filter for batch-to-batch reproducibility in regulated pharmaceutical intermediate synthesis.

ChiPros BASF manufacturing Quality assurance

Derivative Performance in Perovskite Solar Cells: 3-Bromo-N-Methylbenzylamine Enables ~32.5% PCE Enhancement

A derivative of the target compound—3-Bromo-N-methylbenzylamine (3-B-N-MB), synthesized via N-methylation of the parent 3-bromobenzylamine scaffold—was employed as an interface modifier for all-inorganic CsPbI₂Br perovskite solar cells [1]. The 3-B-N-MB modified devices achieved a power conversion efficiency (PCE) enhancement of approximately 32.5% relative to pristine (unmodified) devices, attributed to the lone-pair electrons on the nitrogen atom coordinating with uncoordinated Pb²⁺/Cs⁺ ions and hydrogen-bonding interactions between the N-H group and I⁻/Br⁻ ions, which passivate interfacial defects and suppress non-radiative recombination [1]. While this is derivative-level evidence, it demonstrates the functional utility of the 3-bromobenzylamine pharmacophore in advanced materials applications, distinguishing it from non-halogenated or para-substituted benzylamine analogs that would lack either the electronic tuning or the steric profile provided by the meta-bromo group.

Perovskite solar cells Interface passivation Power conversion efficiency

(R)-1-(3-Bromophenyl)ethanamine: Evidence-Backed Application Scenarios for Procurement Specification


Chiral Intermediate for Asymmetric Pharmaceutical Synthesis Requiring Defined Enantiopurity

Based on the ≥98% ee specification documented for the ChiPros® grade product [1], (R)-1-(3-bromophenyl)ethanamine is suited as a chiral intermediate in multi-step pharmaceutical syntheses where the stereochemical integrity of the benzylic amine center must be preserved. Procurement of this specific enantiomer eliminates the need for in-house chiral resolution, which, as demonstrated by the Arai et al. (1986) study on α-methylbenzylamine enantiomers showing a 14.9-fold difference in SSAO Ki values (d-isomer: 1070 µM vs. l-isomer: 72 µM) [2], underscores the biological consequences of stereochemical impurity in amine-based pharmacophores.

Meta-Bromo Aryl Halide Partner in Copper-Catalyzed Ullmann N-Arylation

The documented participation of the (S)-enantiomer in copper iodide-catalyzed Ullmann coupling with N-H heteroarenes establishes the meta-bromo aryl halide as a competent coupling partner. The (R)-enantiomer, bearing identical reactivity at the bromine site, enables the construction of chiral N-arylated products with retention of configuration. This application is not served by the achiral 3-bromophenethylamine (CAS 58971-11-2), which lacks the α-methyl stereocenter, or by the para-bromo regioisomer, which would yield different electronic outcomes in the coupling step.

Precursor for Perovskite Interface Passivation Agents in Photovoltaic Research

The ~32.5% PCE enhancement achieved by 3-Bromo-N-methylbenzylamine in CsPbI₂Br perovskite solar cells [3] provides a direct precedent for employing 3-bromobenzylamine derivatives as interface modifiers. (R)-1-(3-Bromophenyl)ethanamine can serve as the starting material for synthesizing N-substituted derivatives targeting perovskite defect passivation through Lewis acid-base coordination and hydrogen bonding, an application domain where the meta-bromo substitution pattern has already demonstrated quantifiable performance benefits over unmodified devices.

Chiral Resolving Agent for Acidic Racemates via Diastereomeric Salt Formation

With a predicted pKa of 8.73 , (R)-1-(3-bromophenyl)ethanamine is sufficiently basic to form diastereomeric salts with chiral carboxylic acids. The ~1-unit lower basicity compared to non-halogenated (R)-α-methylbenzylamine (pKa ~9.8) means that salt formation and subsequent crystallization conditions must be adjusted, but the bromine substituent also provides a heavy-atom label for X-ray crystallographic determination of absolute configuration—an added analytical benefit not available from non-halogenated resolving agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-1-(3-bromophenyl)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.